molecular formula C15H14N2O3 B14801013 N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline

N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline

Cat. No.: B14801013
M. Wt: 270.28 g/mol
InChI Key: HQDDVALWUYLTBK-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzylidene)-3-nitroaniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an ethoxy group attached to a benzylidene moiety and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzylidene)-3-nitroaniline typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N-(4-ethoxybenzylidene)-3-nitroaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzylidene)-3-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzylidene moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(4-ethoxybenzylidene)-3-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

N-(4-ethoxybenzylidene)-3-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzylidene)-3-nitroaniline depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxybenzylidene)-4-butylaniline
  • N-(4-methoxybenzylidene)-4-butylaniline
  • N-(4-ethoxybenzylidene)-4-acetylaniline

Uniqueness

N-(4-ethoxybenzylidene)-3-nitroaniline is unique due to the presence of both an ethoxy group and a nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(3-nitrophenyl)methanimine

InChI

InChI=1S/C15H14N2O3/c1-2-20-15-8-6-12(7-9-15)11-16-13-4-3-5-14(10-13)17(18)19/h3-11H,2H2,1H3

InChI Key

HQDDVALWUYLTBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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